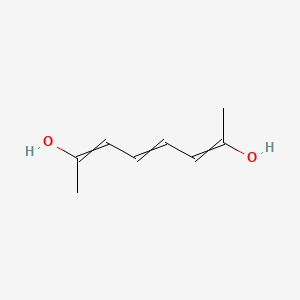

Octa-2,4,6-triene-2,7-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

141833-03-6 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.182 |

IUPAC Name |

octa-2,4,6-triene-2,7-diol |

InChI |

InChI=1S/C8H12O2/c1-7(9)5-3-4-6-8(2)10/h3-6,9-10H,1-2H3 |

InChI Key |

YPVXTGYDMJJQRK-UHFFFAOYSA-N |

SMILES |

CC(=CC=CC=C(C)O)O |

Synonyms |

2,4,6-Octatriene-2,7-diol (9CI) |

Origin of Product |

United States |

Theoretical and Computational Investigations of Octa 2,4,6 Triene 2,7 Diol

Quantum Chemical Characterization of Isomeric and Tautomeric Forms

The unique structure of Octa-2,4,6-triene-2,7-diol, featuring a conjugated polyene backbone and two hydroxyl groups, gives rise to a rich landscape of potential isomers and tautomers.

The presence of hydroxyl groups directly attached to a conjugated system allows for enol-keto tautomerism. In this process, a proton transfer can occur from the hydroxyl group to an adjacent carbon atom, forming a ketone. For this compound, several keto tautomers are possible.

The equilibrium between the enol (the diol form) and its various keto tautomers is governed by their relative stabilities. Generally, for simple, non-conjugated enols, the keto form is significantly more stable. However, in conjugated systems like this, the extended π-system of the enol form provides considerable resonance stabilization, which can shift the equilibrium. The relative energies would depend on the interplay between the C=O bond strength in the keto form versus the energetic benefit of the delocalized π-electron system in the enol form.

The kinetics of tautomerization, or the rate at which the enol and keto forms interconvert, is determined by the energy barrier of the transition state. This process can be catalyzed by acids or bases, which facilitate the proton transfer. Computational modeling would be essential to map the potential energy surface and identify the lowest energy pathway for this transformation.

The three double bonds within the octa-2,4,6-triene (B1174930) backbone can each exist in either an E (entgegen) or Z (zusammen) configuration. This leads to a total of 2³ = 8 possible geometric isomers. The relative stabilities of these stereoisomers are primarily influenced by steric hindrance.

E configurations are generally more stable as they place larger substituent groups on opposite sides of the double bond, minimizing steric strain.

Z configurations can introduce significant steric clashes, particularly if multiple Z bonds are adjacent, forcing the molecule into non-planar conformations to alleviate the strain.

Conformational analysis would involve exploring the rotation around the single bonds of the polyene chain. While the double bonds are rigid, rotation around the C3-C4 and C5-C6 single bonds can lead to different spatial arrangements of the molecule. The most stable conformers would be those that maximize π-orbital overlap (favoring planarity) while minimizing steric repulsion.

The electronic structure of this compound is dominated by its extended conjugated π-system. The p-orbitals of the six sp²-hybridized carbon atoms of the triene and the oxygen atoms of the hydroxyl groups overlap to form a set of delocalized molecular orbitals (MOs).

This conjugation has several key consequences:

HOMO-LUMO Gap: The delocalization of electrons across the polyene chain raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This results in a smaller HOMO-LUMO gap compared to non-conjugated systems, which is characteristic of compounds that absorb light in the visible or near-UV region.

Electron Density: The electron density is spread across the entire conjugated system, rather than being localized in individual double bonds. The electronegative oxygen atoms of the hydroxyl groups would be expected to draw some electron density from the carbon backbone.

Density Functional Theory (DFT) and Ab Initio Calculations

To obtain quantitative insights into the properties of this compound, Density Functional Theory (DFT) and ab initio methods are the theoretical tools of choice. These computational techniques solve approximations of the Schrödinger equation to predict molecular structures, energies, and other properties.

DFT calculations, using functionals like B3LYP or M06-2X combined with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to predict the relative stabilities of the enol and various keto tautomers. By optimizing the geometry of each tautomer and calculating its electronic energy, a stability order can be established. The inclusion of solvent models (like the Polarizable Continuum Model, PCM) would be crucial, as the polarity of the solvent can significantly influence tautomeric equilibria.

Hypothetical Relative Stabilities of Tautomers (Note: This table is illustrative, based on general principles, as specific experimental or computational data for this molecule is not available.)

| Tautomer | Description | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| This compound (Enol) | Fully conjugated diol form | 0 (Reference) |

| 7-hydroxyocta-3,5,7-trien-2-one (Keto) | One keto group, conjugation partially broken | +5 to +10 |

| Octa-3,5-diene-2,7-dione (Diketo) | Two keto groups, conjugation significantly altered | +15 to +25 |

To understand the kinetics of the enol-keto tautomerization, computational chemists would map the reaction coordinate. This involves identifying the transition state structure for the proton transfer and calculating its energy. The energy difference between the reactant (enol) and the transition state represents the activation energy barrier for the reaction.

Methods like Synchronous Transit-Guided Quasi-Newton (STQN) can be used to locate the transition state. The Intrinsic Reaction Coordinate (IRC) method would then be used to confirm that the identified transition state correctly connects the enol and keto forms. Such calculations would reveal whether the tautomerization is a kinetically favorable process under normal conditions.

Molecular Dynamics Simulations for Conformational Flux and Interconversion

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape, the flexibility of the polyene chain, and the dynamics of intramolecular and intermolecular interactions, such as hydrogen bonding.

The simulation would typically involve placing the molecule in a simulation box, often with a solvent, and then solving Newton's equations of motion for every atom in the system over a period of time. This generates a trajectory of the molecule's movement, from which various properties can be analyzed.

Key insights that could be gained from MD simulations of this compound include:

Conformational Preferences: Identifying the most stable conformations and the energy barriers between them.

Hydrogen Bonding Dynamics: Studying the formation and breaking of intramolecular and intermolecular hydrogen bonds involving the two hydroxyl groups.

Solvent Effects: Understanding how the presence of a solvent influences the conformational preferences and dynamics of the molecule.

Flexibility of the Polyene Chain: Analyzing the torsional angles along the carbon backbone to understand the rigidity and flexibility of the conjugated system.

The results of such simulations can be visualized and quantified through various analyses, such as radial distribution functions to study the local structure around specific atoms, and root-mean-square deviation (RMSD) to assess the stability of different conformations over time.

Synthetic Methodologies Towards Octa 2,4,6 Triene 2,7 Diol and Advanced Polyene Precursors

Strategies for the Construction of the Octa-2,4,6-triene (B1174930) Carbon Skeleton

Wittig and Horner-Wadsworth-Emmons Olefination Approaches for Polyene Assembly

Olefination reactions are cornerstone methods for converting carbonyl compounds into alkenes and are particularly useful for the assembly of polyenes. gchemglobal.com The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most powerful and widely used transformations in this class.

The Wittig reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium salt with a strong base. lumenlearning.com This ylide reacts with an aldehyde or ketone to form an alkene and triphenylphosphine oxide. lumenlearning.comwikipedia.org The reaction proceeds through a betaine or oxaphosphetane intermediate, and its primary advantage is the unambiguous placement of the double bond. lumenlearning.commasterorganicchemistry.com For polyene synthesis, sequential Wittig reactions can be employed to extend the carbon chain. gchemglobal.com The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide; unstabilized ylides generally favor the formation of Z-alkenes, whereas stabilized ylides yield predominantly E-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org This reaction typically shows excellent stereoselectivity, producing predominantly E-alkenes, which is particularly advantageous for the synthesis of linear, all-trans polyenes. organic-chemistry.orgyoutube.com A significant practical advantage of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which is easily removed during workup, simplifying purification compared to the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.orgorganic-chemistry.org

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide (e.g., Ph₃P=CHR) | Phosphonate carbanion (e.g., (RO)₂P(O)CHR⁻) |

| Key Reactant | Triphenylphosphine | Trialkyl phosphite (for reagent synthesis) |

| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Dialkylphosphate salt (water-soluble) |

| Typical Stereoselectivity | Unstabilized ylides → Z-alkenes; Stabilized ylides → E-alkenes. organic-chemistry.org | Generally high selectivity for E-alkenes. wikipedia.orgorganic-chemistry.org |

| Reactivity of Reagent | Highly reactive, less nucleophilic | More nucleophilic, less basic. wikipedia.org |

Cross-Coupling Reactions (e.g., Suzuki, Heck) for Conjugated Systems

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, offering a powerful alternative for constructing conjugated polyene systems.

The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. researchgate.net It is a versatile method for preparing π-conjugated polymers and polyarylenes. researchgate.netrsc.org For the synthesis of an octatriene skeleton, a Suzuki strategy could involve the coupling of vinylboronic esters with vinyl halides in a sequential or convergent manner, allowing for precise control over the assembly of the conjugated backbone.

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov This reaction is a powerful method for alkene substitution and can be applied intramolecularly to form rings or intermolecularly to extend conjugated systems. youtube.com A key advantage of the Heck reaction is its high functional group tolerance and its tendency to produce the trans alkene isomer due to steric factors in the reaction mechanism. youtube.comorganic-chemistry.org The construction of the octa-2,4,6-triene skeleton via the Heck reaction could be envisioned by coupling a diene with a vinyl halide, or through a series of sequential couplings.

| Feature | Suzuki-Miyaura Coupling | Mizoroki-Heck Reaction |

| Catalyst | Palladium(0) complex | Palladium(0) or Palladium(II) complex. wikipedia.org |

| Coupling Partners | Organoboron species + Organic halide/triflate | Alkene + Unsaturated halide/triflate. nih.gov |

| Key Step | Transmetalation | Migratory insertion followed by β-hydride elimination. nih.gov |

| Application | Synthesis of biaryls, polyarylenes, and conjugated polymers. researchgate.net | Arylation and vinylation of alkenes. wikipedia.org |

| Stereoselectivity | Retention of double bond geometry | Typically forms the E (trans) substituted alkene. organic-chemistry.org |

Electrocyclic Ring Opening as a Route to Octatrienes

Electrocyclic reactions are a type of pericyclic process that involves the cyclization of a conjugated acyclic polyene or the reverse ring-opening of a cyclic compound to form a conjugated polyene. libretexts.org The formation of an octatriene system can be achieved through the electrocyclic ring-opening of a substituted 1,3-cyclohexadiene (B119728) derivative. libretexts.orgopenstax.org

These reactions are highly stereospecific and are governed by the principles of orbital symmetry, often summarized by the Woodward-Hoffmann rules. The stereochemical outcome depends on whether the reaction is induced by heat (thermal conditions) or by light (photochemical conditions). openstax.org

For example, the thermal ring-opening of a cis-5,6-disubstituted-1,3-cyclohexadiene proceeds in a disrotatory fashion (the substituents rotate in opposite directions) to yield a specific stereoisomer of the corresponding 2,4,6-octatriene. pressbooks.pub Conversely, photochemical activation leads to a conrotatory ring-opening (substituents rotate in the same direction), resulting in a different stereoisomer. masterorganicchemistry.com This methodology provides a powerful and elegant route to specific isomers of the octatriene carbon skeleton, provided a suitable cyclic precursor can be synthesized. wikipedia.org The equilibrium between the triene and the cyclohexadiene generally favors the cyclic product, but the reaction can be driven towards the open-chain product. openstax.org

Introduction of Hydroxyl Functionalities

The placement of hydroxyl groups at the C2 and C7 positions of the octatriene skeleton requires careful synthetic planning to avoid unwanted side reactions at the double bonds.

Indirect Methods via Protected Derivatives (e.g., Silyl Ethers, Acetals)

A robust and common strategy for synthesizing functionalized molecules is to introduce the functional groups in a protected form early in the synthesis. uchicago.edu A protecting group masks a reactive functional group, rendering it inert to subsequent reaction conditions. ajchem-a.com For the synthesis of Octa-2,4,6-triene-2,7-diol, hydroxyl groups can be protected as silyl ethers, acetals, or other suitable derivatives.

This approach involves starting with smaller building blocks that already contain the hydroxyl functionality in a protected state. These protected fragments can then be coupled using the methods described in section 3.1 (e.g., Wittig, HWE, or cross-coupling reactions). After the carbon skeleton is fully assembled, the protecting groups are removed in a final deprotection step to reveal the target diol.

Diols, particularly 1,2- and 1,3-diols, can be protected as cyclic acetals or ketals, such as dioxolanes (five-membered rings) or dioxanes (six-membered rings). highfine.comchem-station.com For isolated hydroxyl groups, silyl ethers are a popular choice due to their ease of installation, stability across a wide range of conditions, and selective removal.

| Protecting Group | Structure (R=Alkyl, Aryl) | Common Protection Reagents | Deprotection Conditions |

| Silyl Ethers (e.g., TBS) | R-O-Si(CH₃)₂C(CH₃)₃ | TBS-Cl, Imidazole | Fluoride source (e.g., TBAF), Acid |

| Acetals/Ketals | R-O-CH(R')-O-R'' | Aldehyde or Ketone, Acid catalyst | Aqueous acid |

| Esters (e.g., Acetate) | R-O-C(O)CH₃ | Acetic anhydride, Pyridine | Base (e.g., K₂CO₃, MeOH), Acid |

Selective Functionalization of Polyenes

An alternative strategy involves the direct introduction of hydroxyl groups onto a pre-formed octa-2,4,6-triene skeleton. However, the selective functionalization of polyenes presents a significant chemical challenge due to the presence of multiple, similarly reactive double bonds. nih.govsigmaaldrich.com Achieving regioselectivity to target only the C2 and C7 positions would require a highly specialized catalytic system.

Methods for the oxidation of alkenes, such as epoxidation followed by ring-opening, or direct dihydroxylation, could theoretically be applied. Catalytic systems for selective alkane hydroxylation and alkene epoxidation are areas of active research. rsc.orgrsc.org For a polyene substrate, such reactions would likely suffer from a lack of selectivity, leading to a mixture of products oxidized at various positions along the chain. Therefore, this approach is generally less synthetically viable for producing a specific isomer like this compound compared to the strategy of using protected hydroxyl groups.

Challenges and Novel Approaches for Direct Enol Synthesis and Stabilization

The direct synthesis and stabilization of enols, such as this compound, present significant challenges in organic chemistry. Enols are constitutional isomers of carbonyl compounds, characterized by a hydroxyl group attached to a carbon-carbon double bond. masterorganicchemistry.com Generally, the equilibrium between the keto and enol forms, known as keto-enol tautomerism, heavily favors the more stable keto form. masterorganicchemistry.com This inherent instability makes the isolation and utilization of simple enols difficult.

The primary challenge lies in overcoming the thermodynamic preference for the carbonyl compound. The C=O double bond in a ketone or aldehyde is typically more stable than the C=C double bond of an enol. However, certain structural features can increase enol stability, such as conjugation with other pi systems or participation in an aromatic ring. masterorganicchemistry.com Research into stabilizing enols often involves leveraging intermolecular interactions, such as hydrogen bonding. For instance, studies have shown that ketone-enol dimers can form on catalyst surfaces like Pt(111), where the unstable enol is stabilized by hydrogen bonds with a ketone molecule. researchgate.net Theoretical predictions suggest that converting carbonyl compounds to their enol form could enable lower-barrier pathways for reactions like hydrogenation of the C=O bond. researchgate.net

Kinetic vs. Thermodynamic Control in Enol Generation

The generation of enolates, the conjugate bases of enols, can be strategically managed to favor one regioisomer over another in asymmetric ketones. This is achieved by manipulating reaction conditions to favor either kinetic or thermodynamic control. ochemacademy.comfiveable.me

Thermodynamic Control : This approach aims to form the most stable product. ochemacademy.com For enolates, the more substituted enolate is generally the more thermodynamically stable, analogous to Zaitsev's rule for alkenes. udel.edumasterorganicchemistry.com Favorable conditions for thermodynamic control include using a small, strong base (e.g., sodium hydride, sodium ethoxide), higher reaction temperatures (room temperature or above), and longer reaction times, which allow the system to reach equilibrium. ochemacademy.commasterorganicchemistry.com Under these reversible conditions, any initially formed, less stable enolate can revert to the starting ketone and eventually form the more stable thermodynamic enolate. udel.edu

Kinetic Control : This approach favors the product that is formed fastest. khanacademy.org The kinetic enolate is typically the less substituted one, formed by removing a proton from the less sterically hindered α-carbon. udel.edu This process is favored by using strong, bulky, non-nucleophilic bases like Lithium Diisopropylamide (LDA) at very low temperatures (e.g., -78°C) and short reaction times. ochemacademy.com These conditions are effectively irreversible, "locking" the product as the kinetic enolate because there is insufficient thermal energy for the system to reach thermodynamic equilibrium. udel.edukhanacademy.org

The choice between these two pathways is crucial in synthesis as it dictates the regiochemistry of subsequent reactions involving the enolate as a nucleophile. fiveable.me

| Control Type | Base Characteristics | Temperature | Reaction Time | Resulting Enolate |

| Kinetic | Strong, sterically hindered (e.g., LDA) | Low (-78°C) | Short (< 1 hour) | Less substituted, faster-forming ochemacademy.comudel.edu |

| Thermodynamic | Strong, small (e.g., NaOEt, NaH) | High (≥ Room Temp) | Long (> 20 hours) | More substituted, more stable ochemacademy.commasterorganicchemistry.com |

Synthesis of Structural Analogs and Related Polyene Diols (e.g., Octa-2,4,6-triene-1,8-diol, Octa-2,4,6-triene-1,5-diol)

While direct synthetic routes for this compound are not extensively documented, methodologies for producing structurally similar polyene diols and their precursors are established. The synthesis of these analogs provides insight into the construction of the extended polyene backbone.

One relevant precursor is 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, a key intermediate in the synthesis of carotenoids. A documented industrial synthesis starts from trans-1,4-dichloro-2-butene, which undergoes a Grignard reaction, followed by a condensation reaction and acidic hydrolysis to yield the target C10 dialdehyde (B1249045) skeleton. google.com This demonstrates a strategy for building the core octa-triene structure.

The specific structural analogs mentioned, Octa-2,4,6-triene-1,8-diol and Octa-2,4,6-triene-1,5-diol, are known compounds. Their synthesis would likely involve standard organic transformations. For example, the 1,8-diol could potentially be synthesized by the reduction of the corresponding dialdehyde or dicarboxylic acid. The synthesis of the 1,5-diol would require a different strategy to introduce the hydroxyl groups at the specified positions, possibly involving aldol-type reactions or the manipulation of functional groups on a pre-formed carbon chain.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| Octa-2,4,6-triene-1,8-diol | C₈H₁₂O₂ | 140.18 | (2E,4E,6E)-octa-2,4,6-triene-1,8-diol nih.gov |

| Octa-2,4,6-triene-1,5-diol | C₈H₁₂O₂ | 140.18 | octa-2,4,6-triene-1,5-diol nih.gov |

| 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde | C₁₀H₁₂O₂ | 164.20 | 2,7-dimethyl-2,4,6-octatrienedial google.com |

Advanced Spectroscopic Characterization Techniques for Elucidating Octa 2,4,6 Triene 2,7 Diol Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For a molecule such as Octa-2,4,6-triene-2,7-diol, with its multiple stereocenters and potential for tautomerism, advanced NMR experiments are indispensable.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the bonding framework of this compound. youtube.comipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. youtube.com For this compound, COSY would establish the connectivity of the entire polyene backbone, showing correlations between adjacent olefinic protons (H3 to H4, H4 to H5, H5 to H6) and between the olefinic protons and the protons on the carbons bearing the hydroxyl groups (H2 to H3, and H6 to H7). It would also show the coupling between the hydroxyl-bearing methine protons (H2 and H7) and their adjacent methyl protons (H1 and H8).

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). columbia.edulibretexts.org It allows for the definitive assignment of each carbon atom in the structure by linking it to its attached proton(s). For example, the carbon signal for C2 would show a cross-peak with the proton signal for H2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²J and ³J-couplings). columbia.eduresearchgate.net This is particularly useful for identifying quaternary carbons and piecing together different spin systems. In this compound, HMBC would show correlations from the methyl protons (H1 and H8) to the hydroxyl-bearing carbons (C2 and C7) and the adjacent olefinic carbons (C3 and C6), confirming the placement of the methyl and hydroxyl groups. The stereochemistry, specifically the E or Z configuration of the double bonds, can be inferred from the magnitude of the ³J(H,H) coupling constants observed in the high-resolution 1D ¹H NMR spectrum, with typical values for trans couplings being larger (around 12-18 Hz) than for cis couplings (around 7-12 Hz).

A summary of expected key 2D NMR correlations for a hypothetical all-E isomer of this compound is presented below.

| Proton (¹H) | COSY Correlations (with ¹H) | HMBC Correlations (with ¹³C) |

| H1 (CH₃) | H2 | C2, C3 |

| H2 (CHOH) | H1, H3 | C1, C3, C4 |

| H3 | H2, H4 | C2, C4, C5 |

| H4 | H3, H5 | C2, C3, C5, C6 |

| H5 | H4, H6 | C3, C4, C6, C7 |

| H6 | H5, H7 | C4, C5, C7, C8 |

| H7 (CHOH) | H6, H8 | C5, C6, C8 |

| H8 (CH₃) | H7 | C6, C7 |

Dynamic NMR (DNMR) spectroscopy is a powerful method for studying molecular processes that occur on the NMR timescale, such as tautomeric equilibria and restricted bond rotation. ucl.ac.ukunibas.it this compound can potentially exist in equilibrium with its keto tautomers, primarily octa-4,6-diene-2,7-dione, through keto-enol tautomerism. frontiersin.orgnumberanalytics.com

By acquiring NMR spectra at different temperatures, the kinetics of this exchange can be studied. researchgate.net At low temperatures, where the exchange is slow on the NMR timescale, separate signals for the enol and keto forms would be observable. As the temperature increases, these signals would broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures where the exchange is fast. ucl.ac.uk Line-shape analysis of these spectra allows for the determination of the activation energy (ΔG‡) for the tautomeric exchange. unibas.it Similarly, DNMR can be used to study the rotational barriers around the single bonds of the polyene chain, providing insight into the conformational dynamics of the molecule. acs.orgnih.gov

Isotopic labeling, particularly with ¹³C, is a potent tool for tracing the pathways of chemical reactions and biosynthetic processes. acs.orgchemrxiv.org In the context of this compound, ¹³C labeling could be employed to elucidate its formation mechanism or its subsequent transformations.

For instance, if the diol is synthesized from smaller, labeled precursors, the position of the ¹³C labels in the final product can be precisely determined using ¹³C NMR and HMBC experiments. diva-portal.org This provides direct evidence of bond formation and rearrangement steps. For example, synthesizing the diol using a ¹³C-labeled carbonyl compound in a coupling reaction would allow researchers to follow the fate of the labeled carbon throughout the reaction sequence, confirming the proposed mechanism. This technique is invaluable for distinguishing between different possible reaction pathways.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of functional groups within a molecule. amazonaws.comuobabylon.edu.iq

The conjugated triene system of this compound gives rise to characteristic signals in its vibrational spectra. researchgate.net

C=C Stretching: Conjugated polyenes exhibit strong C=C stretching vibrations. slideshare.net For a triene, multiple bands are expected in the 1600-1650 cm⁻¹ region. The intensity of these bands is typically stronger in the Raman spectrum due to the polarizability of the π-system. mt.com

=C-H Bending: Out-of-plane (OOP) bending vibrations for the olefinic hydrogens are also characteristic. For trans double bonds, these typically appear as strong bands in the IR spectrum around 960-990 cm⁻¹.

Vibrational spectroscopy is particularly effective at distinguishing between the enol (the diol itself) and potential keto tautomers. frontiersin.orgresearchgate.net The key differences lie in the hydroxyl and carbonyl stretching regions. acs.org

Enol Form (this compound):

O-H Stretch: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl groups.

C-O Stretch: A strong C-O stretching band for the secondary alcohol groups would be expected around 1050-1150 cm⁻¹.

Keto Form (e.g., octa-4,6-diene-2,7-dione):

C=O Stretch: The most definitive peak for the keto form would be a strong C=O stretching absorption in the IR spectrum, typically found around 1690-1725 cm⁻¹ for a saturated ketone. Conjugation would lower this frequency.

Absence of O-H Stretch: The broad O-H stretching band would be absent, replaced by C-H stretching bands of the methylene (B1212753) groups adjacent to the carbonyls.

The table below summarizes the key expected vibrational frequencies for distinguishing the enol and a possible keto tautomer.

| Functional Group | Vibrational Mode | Enol Form (this compound) Expected Frequency (cm⁻¹) | Keto Tautomer Expected Frequency (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3200-3600 (broad) | Absent |

| Carbonyl | C=O Stretch | Absent | ~1670-1700 (conjugated) |

| Alkene | C=C Stretch | 1600-1650 (multiple bands) | ~1620-1660 |

| Alcohol | C-O Stretch | 1050-1150 | Absent |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in Polyenes

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying conjugated systems like this compound. The absorption of UV or visible light by such molecules corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk For polyenes, the most significant electronic transitions are the π → π* transitions, which involve the excitation of an electron from a bonding (π) molecular orbital to an antibonding (π*) molecular orbital. libretexts.orgelte.hu

The structure of this compound contains a chromophore—the conjugated triene system—which is the primary absorber of UV radiation. shu.ac.uk The presence of hydroxyl (-OH) groups, which have non-bonding electrons (n), also allows for n → π* transitions. shu.ac.uk However, π → π* transitions are generally much more intense, with molar absorptivity (ε) values typically between 1,000 and 10,000 L mol⁻¹ cm⁻¹, whereas n → π* transitions are less probable and result in weaker absorption bands (ε = 10 to 100 L mol⁻¹ cm⁻¹). shu.ac.ukelte.hu

A key feature of polyene spectra is the systematic shift in the wavelength of maximum absorption (λmax) with the length of the conjugated system. uobabylon.edu.iq Each additional double bond in the conjugated π-electron system shifts the λmax to a longer wavelength (a bathochromic or red shift) by approximately 30 nm. libretexts.orguobabylon.edu.iq This is because the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases as the extent of conjugation increases. libretexts.org The molar absorptivity also tends to increase with each new conjugated double bond. uobabylon.edu.iq

Table 1: Effect of Conjugation on UV-Vis Absorption in Polyenes

| Compound | Number of Conjugated C=C Bonds | Typical λmax (nm) | Electronic Transition |

|---|---|---|---|

| 1-Butene | 1 | ~176 | π → π* |

| 1,3-Butadiene | 2 | ~217 | π → π* |

| 1,3,5-Hexatriene | 3 | ~258 | π → π* |

| Octa-2,4,6-triene (B1174930) | 3 | Est. >260 | π → π* |

Data derived from general principles of polyene spectroscopy. libretexts.org

For this compound, the triene system would be expected to have a λmax significantly higher than that of 1,3,5-hexatriene. Furthermore, the two hydroxyl groups act as auxochromes. These substituents can cause additional shifts in λmax and may alter the fine structure of the absorption band, often depending on the polarity of the solvent. uobabylon.edu.iqslideshare.net

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the molecular formula of a compound, with high-resolution mass spectrometry (HRMS) providing exceptional accuracy. For this compound (Molecular Formula: C₈H₁₂O₂), the calculated monoisotopic mass is 140.08373 Da. nih.gov HRMS analysis would aim to detect an experimental mass that matches this value to within a few parts per million, thereby confirming the elemental composition.

Beyond molecular formula confirmation, electron ionization (EI) mass spectrometry provides detailed structural information through the analysis of fragmentation patterns. While no specific mass spectrum for this compound is publicly documented, its fragmentation can be predicted based on the functional groups present (a polyene chain and two secondary alcohol groups).

Expected Fragmentation Pathways:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (18 Da) from the molecular ion [M]⁺•, leading to a significant [M-H₂O]⁺• peak at m/z 122. A subsequent loss of a second water molecule could also occur.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic pathway for alcohols. For this compound, this could result in various resonance-stabilized fragments.

Cleavage of the Polyene Chain: The conjugated system can undergo cleavage at various points, leading to a series of smaller charged fragments. The fragmentation pattern of the parent hydrocarbon, (E,E,E)-2,4,6-octatriene, shows characteristic peaks that can serve as a reference. nist.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

|---|---|---|

| 140 | [C₈H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 125 | [M - CH₃]⁺ | Loss of a methyl group |

| 122 | [M - H₂O]⁺• | Loss of one water molecule |

| 107 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl group |

| 93 | [C₇H₉]⁺ | Cleavage and loss of COH and H₂O |

X-Ray Crystallography of Stabilized Derivatives or Precursors

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry, by analyzing the diffraction pattern of X-rays passing through a single crystal. nih.gov However, obtaining high-quality crystals suitable for analysis can be a major challenge, particularly for molecules like this compound, which may be unstable or resistant to crystallization due to their flexibility. columbia.edu

In cases where the target molecule itself is difficult to crystallize, a common and powerful strategy is to analyze a stabilized chemical derivative or a crystalline precursor. columbia.eduresearchgate.net For polyene natural products, which are often unstable and have poor solubility, researchers frequently crystallize derivatives to elucidate their structure. columbia.edu For example, the absolute stereochemistry of the polyene macrolide antibiotic roxaticin was determined by X-ray analysis of its hepta-O-acetyl derivative. columbia.edu Similarly, the structure of strevertene G was solved using this method, revealing a linear, elongated conformation for its polyene chain. columbia.edu

If X-ray crystallography were applied to a suitable derivative of this compound, it could unambiguously determine:

The geometry of the double bonds (i.e., confirming an all-E or other isomeric configuration).

The solid-state conformation of the carbon backbone.

The relative and absolute stereochemistry of the two chiral centers at C2 and C7.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl groups. torvergata.it

Table 3: Application of X-Ray Crystallography to Polyene-Related Structures

| Compound Studied | Purpose of Analysis | Key Findings | Reference |

|---|---|---|---|

| Hepta-O-acetylroxaticin | Determine relative and absolute stereochemistry | Established the all-trans geometry of the polyene chain. | columbia.edu |

| Strevertene G | Full structure elucidation | Confirmed the absolute stereochemistry and the linear conformation of the polyene system. | columbia.edu |

| Labdane Derivatives | Unambiguous structure confirmation | Confirmed molecular structures of natural products isolated from plant extracts. | researchgate.net |

This approach highlights how X-ray crystallography, even when not applied directly to the primary compound of interest, remains a crucial tool for the definitive structural elucidation of complex organic molecules by leveraging more stable and crystalline precursors or derivatives. nih.govcolumbia.edu

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| (2E,4E,6E)-2,7-dimethylocta-2,4,6-triene-1,8-diol |

| (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial |

| (2E,4E,6E)-octa-2,4,6-triene-1,8-diol |

| (E,E,E)-2,4,6-Octatriene |

| 1,3,5-Hexatriene |

| 1,3-Butadiene |

| 1-Butene |

| Ethane-1,2-diol |

| Labdane |

| Octa-2,4,6-triene-2,6-diol |

| This compound |

| Roxaticin |

Reaction Mechanisms and Chemical Transformations of Octa 2,4,6 Triene 2,7 Diol

Pericyclic Reactions of the Conjugated Octatriene System

Pericyclic reactions are concerted processes that occur via a cyclic transition state. womengovtcollegevisakha.ac.indspmuranchi.ac.in The conjugated 1,3,5-triene core of Octa-2,4,6-triene-2,7-diol is primed for such transformations, particularly electrocyclic and cycloaddition reactions.

An electrocyclic reaction is a concerted process involving the cyclization of a conjugated polyene, where one π-bond is converted into a σ-bond, forming a cyclic compound. msu.edulibretexts.org For the 1,3,5-triene system (a 6π-electron system), these reactions are stereospecific and governed by the Woodward-Hoffmann rules. The stereochemical outcome depends on whether the reaction is induced by heat (thermal) or light (photochemical).

Under thermal conditions, a conjugated triene undergoes a disrotatory ring closure, where the terminal p-orbitals twist in opposite directions. dspmuranchi.ac.incareerendeavour.com Conversely, photochemical activation leads to a conrotatory closure, with the orbitals twisting in the same direction. careerendeavour.com

The stereochemistry of the starting octatriene isomer dictates the stereochemistry of the resulting 5,6-disubstituted-1,3-cyclohexadiene product. For the carbon backbone of this compound, the well-studied 2,4,6-octatriene system serves as an excellent model. libretexts.orglibretexts.org For instance, heating (2E,4Z,6E)-2,4,6-octatriene results exclusively in cis-5,6-dimethyl-1,3-cyclohexadiene. libretexts.org Applying this principle to the title compound, the hydroxyl-bearing carbons (C2 and C7) would become the stereocenters at positions analogous to C5 and C6 of the resulting cyclohexadiene ring, with their relative stereochemistry determined by the geometry of the parent triene and the reaction conditions.

Table 1: Predicted Stereochemical Outcomes of Electrocyclic Reactions of Octa-2,4,6-triene (B1174930) Isomers

| Starting Isomer of Octatriene Backbone | Condition | Mode of Rotation | Product Stereochemistry |

| (2E,4Z,6E) | Thermal (Δ) | Disrotatory | cis-5,6-disubstituted-1,3-cyclohexadiene |

| (2E,4Z,6E) | Photochemical (hν) | Conrotatory | trans-5,6-disubstituted-1,3-cyclohexadiene libretexts.org |

| (2E,4Z,6Z) | Thermal (Δ) | Disrotatory | trans-5,6-disubstituted-1,3-cyclohexadiene libretexts.orglibretexts.org |

| (2E,4Z,6Z) | Photochemical (hν) | Conrotatory | cis-5,6-disubstituted-1,3-cyclohexadiene |

Cycloaddition reactions involve two or more π-electron systems combining to form a cyclic molecule through the formation of new σ-bonds. womengovtcollegevisakha.ac.inmsu.edu The conjugated system of this compound can participate in several ways.

As a 4π Component (Diene): The molecule contains a 1,3-diene moiety within its structure (e.g., C2-C5). This segment can readily participate as the diene component in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. dspmuranchi.ac.in Reaction with a suitable dienophile (a 2π system) would lead to the formation of a six-membered ring.

As a 6π Component (Triene): While less common than [4+2] cycloadditions, conjugated trienes can participate in higher-order cycloadditions, such as the [6+4] cycloaddition, with a 4π component (a diene). organicreactions.org These reactions can be facilitated by metal mediation to improve selectivity. organicreactions.org

As a Dienophile: The isolated double bond (C6-C7) or the entire conjugated system can also exhibit reactivity as a 2π component (dienophile) in a Diels-Alder reaction, particularly if partnered with a highly reactive, electron-rich diene.

Reactivity of the Hydroxyl and Enol/Keto Functionalities

The two secondary hydroxyl groups at the C2 and C7 positions introduce a rich set of potential transformations, from oxidation and reduction to condensation and etherification. wikipedia.org

The secondary alcohol groups in this compound can be oxidized to the corresponding ketones. This would yield Octa-2,4,6-triene-2,7-dione . A variety of reagents can accomplish this transformation, with the choice of reagent influencing the selectivity and potential for side reactions with the polyene system.

Conversely, the diketone can be reduced back to the diol. The use of hydride-based reducing agents is a standard method for this conversion.

Table 2: Common Oxidation and Reduction Reactions

| Transformation | Reagent Class | Example Reagents | Product |

| Diol → Diketone | Oxidizing Agents | CrO₃, Pyridinium chlorochromate (PCC), Sodium hypochlorite (B82951) (bleach) with a catalyst | Octa-2,4,6-triene-2,7-dione |

| Diketone → Diol | Reducing Agents | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | This compound |

Like other diols, this compound can undergo condensation reactions, where two molecules combine with the loss of a small molecule like water. savemyexams.com

Etherification: Under acidic conditions, the diol can undergo intermolecular condensation to form polyethers. google.com Alternatively, an intramolecular reaction, known as cycloetherification, could occur to form a cyclic ether. wikipedia.orgresearchgate.net The feasibility of forming a nine-membered ring via this route would depend heavily on reaction conditions that favor cyclization over polymerization.

Esterification: Reaction with a dicarboxylic acid in a condensation polymerization process would yield a polyester (B1180765), where the diol serves as a monomer unit. libretexts.orgscience-revision.co.uk

The reactivity of the carbon-carbon double bonds is influenced by the other functional groups present.

Electrophilic Reactivity: The electron-rich π-system of the polyene is inherently susceptible to attack by electrophiles (e.g., H⁺, Br⁺). allsubjectjournal.com Electrophilic addition would likely proceed via the most stable carbocation intermediate, which would be an allylic or polyenylic cation, leading to a variety of potential addition products. Polyene cyclizations can also be initiated by electrophilic attack. researchgate.netchinesechemsoc.org

Nucleophilic Reactivity: Simple polyenes are generally not reactive towards nucleophiles. umb.edu However, this reactivity can be induced. If the diol is oxidized to the electron-withdrawing diketone, the conjugated system becomes electron-poor. This activates the double bonds towards nucleophilic conjugate addition (Michael addition) at the positions beta to the carbonyl groups (C4 and C5). Furthermore, complexation of the polyene to an electron-withdrawing metal center can reverse its polarity (umpolung), making it susceptible to nucleophilic attack. umb.eduwikipedia.org

Acid-Catalyzed and Base-Catalyzed Transformations

While direct experimental data for this compound is unavailable, the behavior of similar polyene and diol structures under acidic and basic conditions allows for the formulation of expected reaction pathways.

Acid-Catalyzed Transformations:

Under acidic conditions, the hydroxyl groups of this compound are susceptible to protonation, forming good leaving groups (water). This can initiate a variety of subsequent reactions, primarily dehydration and rearrangement.

One of the principal expected reactions is acid-catalyzed dehydration. Protonation of one or both hydroxyl groups, followed by the elimination of water, would lead to the formation of a carbocation. This intermediate can then be stabilized by the elimination of a proton from an adjacent carbon, extending the conjugation and potentially forming various isomeric octatetraenes. Given the conjugated nature of the starting material, such eliminations are likely to be facile.

Furthermore, the potential for rearrangement reactions exists. The formation of allylic and doubly allylic carbocations upon protonation and loss of water could facilitate hydride or alkyl shifts, leading to a mixture of rearranged diol or hydrocarbon products. In related systems, such as the acid-catalyzed rearrangement of cholesta-2,4,6-triene, complex structural reorganizations have been observed.

The presence of two hydroxyl groups also introduces the possibility of intramolecular etherification, leading to the formation of cyclic ethers, although this is generally less favored for open-chain diols of this length compared to dehydration.

Base-Catalyzed Transformations:

In the presence of a strong base, the hydroxyl groups can be deprotonated to form alkoxides. While this would not typically lead to dehydration, it could facilitate other transformations. For instance, base-catalyzed isomerization of the double bonds within the conjugated system could occur, leading to different geometric isomers of the starting diol. Studies on medium-ring dienes and trienes have demonstrated that bases can induce isomerization to more stable conjugated systems. acs.org

Additionally, if appropriate oxidizing agents are present, the secondary alkoxides could be susceptible to oxidation to the corresponding ketones.

Table 1: Predicted Acid- and Base-Catalyzed Transformations of this compound

| Catalyst | Predicted Reaction Type | Potential Products |

| Acid (e.g., H₂SO₄, TsOH) | Dehydration | Isomeric Octatetraenes |

| Rearrangement | Rearranged Diols/Hydrocarbons | |

| Intramolecular Etherification | Cyclic Ethers (e.g., furan (B31954) or pyran derivatives) | |

| Base (e.g., NaH, t-BuOK) | Isomerization | Geometric isomers of this compound |

| Oxidation (with oxidant) | Octa-2,4,6-triene-diones |

Photochemical Reactivity and Excited-State Deactivation Pathways

The photochemical behavior of conjugated polyenes is a well-studied area of organic chemistry, dominated by pericyclic reactions. The extended π-system of this compound makes it a prime candidate for such transformations upon absorption of ultraviolet light.

The most anticipated photochemical reaction for a 1,3,5-triene system is a 6π-electrocyclic ring closure. According to the Woodward-Hoffmann rules, the photochemical electrocyclization of a hexatriene is a conrotatory process. edu.krducsb.edu This means that the termini of the conjugated system rotate in the same direction (both clockwise or both counter-clockwise) during the formation of the new sigma bond. This stereospecificity dictates the stereochemistry of the resulting 1,3-cyclohexadiene (B119728) derivative. For example, the photochemical cyclization of (2E,4Z,6E)-octatriene yields trans-5,6-dimethyl-1,3-cyclohexadiene. libretexts.org The specific stereoisomer of this compound would therefore be expected to yield a specific stereoisomer of the corresponding 5,6-disubstituted-1,3-cyclohexadiene. This reaction is typically reversible, with the ring-opening of the cyclohexadiene being favored under thermal conditions in a disrotatory manner. edu.krdlibretexts.orgmsu.edu

Another common photochemical process for conjugated polyenes is E/Z (cis-trans) isomerization around the double bonds. hawaii.edumsu.edu Upon excitation to the singlet excited state, rotation around a π-bond becomes possible, leading to a mixture of geometric isomers in the photostationary state. hhrc.ac.in The exact composition of this mixture would depend on the excitation wavelength and the quantum yields of isomerization for each isomer.

Other potential, though likely less dominant, photochemical pathways could include intramolecular cycloadditions if the geometry of the molecule allows for it, or intermolecular reactions such as dimerization, particularly at high concentrations. hawaii.edu

The deactivation pathways from the excited state would involve a combination of these productive photochemical reactions, as well as non-productive pathways such as fluorescence (emission of light from the singlet excited state) and intersystem crossing to the triplet state, followed by phosphorescence or triplet-state reactions. The presence of the hydroxyl groups is not expected to fundamentally alter the primary photochemical pathways of the triene chromophore, although they may influence the quantum yields and photostability of the molecule.

Table 2: Predicted Photochemical Reactions of this compound

| Reaction Type | Stereochemical Rule (Woodward-Hoffmann) | Predicted Product(s) |

| 6π-Electrocyclization | Conrotatory | 5,6-disubstituted-1,3-cyclohexadiene-diols |

| E/Z Isomerization | Not applicable | Geometric isomers of this compound |

| [2+2] Cycloaddition | Not typically favored for open-chain trienes | Cyclobutane-containing dimers |

Role of Octa 2,4,6 Triene 2,7 Diol in Advanced Synthetic Strategies

Precursor in the Synthesis of Complex Organic Molecules

There is no documented synthesis of complex organic molecules using Octa-2,4,6-triene-2,7-diol as a direct precursor. However, its methylated analog, (2E,4E,6E)-2,7-dimethylocta-2,4,6-triene-1,8-diol , is a recognized intermediate. For instance, this dialcohol can be prepared by the reduction of the corresponding (2E,4E,6E)-2,7-dimethylocta-2,4,6-trienedial using reducing agents like sodium borohydride (B1222165). ontosight.aimassey.ac.nz This dialdehyde (B1249045) is a key C10 building block in the industrial synthesis of carotenoids such as zeaxanthin. acs.orgacs.org

A patented method describes the preparation of 2,7-dimethyl-2,4,6-octa-triene-1,8-diol from the corresponding dialdehyde using reducing agents like aluminum isopropoxide, potassium borohydride, or sodium borohydride in solvents such as methanol, ethanol, or isopropanol. massey.ac.nz This diol can be further converted to the corresponding dihalide and then to a biphosphonate, indicating its utility as a versatile synthetic intermediate. massey.ac.nz

It is plausible that this compound, if synthesized, could serve as a precursor to various linear polyene chains or be incorporated into larger, more complex natural products. The conjugated triene system provides a rigid backbone and multiple sites for functionalization.

| Precursor Compound | Reducing Agent | Solvent | Product | Reference |

| 2,7-dimethyl-2,4,6-octa-triene-1,8-dialdehyde | Aluminum isopropoxide, Potassium borohydride, or Sodium borohydride | Methanol, Ethanol, or Isopropanol | 2,7-dimethyl-2,4,6-octa-triene-1,8-diol | massey.ac.nz |

Scaffold for Novel Material Science Applications (e.g., Polymerization, Advanced Materials)

No specific studies have been found that utilize this compound as a scaffold for polymerization or in the development of advanced materials. The presence of two hydroxyl groups and a conjugated polyene system theoretically allows for its use as a monomer in polyester (B1180765) synthesis or in the formation of other polymers. researchgate.netchemrxiv.org The conjugated system could also impart interesting optical or electronic properties to such materials. ontosight.ai

Research into polyenes in material science often focuses on their electronic and optical properties. tandfonline.com For example, other polyene-containing molecules are investigated for applications in conductive polymers and nanomaterials. ontosight.ai However, without experimental data on this compound, its potential in this field remains speculative.

Intermediate in Mechanistic Organic Chemistry Studies

There is no available research that identifies this compound as an intermediate in mechanistic organic chemistry studies. The study of conjugated triene reactions is an active area of research, with investigations into pericyclic reactions, cyclizations, and rearrangements. hawaii.edusemanticscholar.orgmsu.edu Polyene diols, in general, are subjects of mechanistic studies, for example, in deoxydehydration reactions catalyzed by metal complexes. nih.gov However, none of the reviewed literature specifically mentions the title compound.

The reactivity of the conjugated system in this compound would likely be a subject of interest for understanding the intricate electronic effects and reaction pathways of polyfunctional molecules.

Future Research Directions and Uncharted Territory

Development of Robust Synthetic Routes for Direct Access to Stable Enol Forms

The inherent reactivity of enols often makes their isolation a significant challenge, as they readily tautomerize to the more stable keto form. However, specific structural features, such as extended conjugation, can enhance the stability of the enol tautomer. quora.com In the case of Octa-2,4,6-triene-2,7-diol, the conjugated triene system could potentially stabilize the dienol form.

Future research should focus on developing synthetic strategies that directly yield and stabilize the enol form of this diol. This could involve exploring reactions under kinetic control at low temperatures to trap the less stable enol isomer. Furthermore, investigating the influence of various substituents on the octatriene backbone could reveal electronic and steric effects that favor the enol form. Quantum mechanics calculations have been successfully employed to predict the stability of enol forms, as seen in the case of lancifodilactone G, a naturally occurring stable enol. researchgate.net Similar theoretical studies on substituted Octa-2,4,6-triene-2,7-diols could guide synthetic efforts. The use of photochemistry to reversibly shift the keto-enol equilibrium, as demonstrated with a diarylethene-based β-ketoester, presents another innovative approach that could be adapted for this system. acs.org

Exploration of Organometallic Chemistry Involving the Octatriene-diol Ligand

Chiral dienes have emerged as a significant class of ligands in transition metal-catalyzed asymmetric synthesis. sigmaaldrich.comnsf.gov The this compound backbone offers a unique C2-symmetrical framework that, once resolved into its enantiomers, could serve as a novel chiral ligand. The diol functionalities provide coordination sites for metal centers, and the conjugated π-system can participate in metal binding.

Future investigations should explore the coordination chemistry of this diol with various transition metals, such as rhodium, palladium, and iridium, which are commonly used in asymmetric catalysis. sigmaaldrich.comacs.org The synthesis of metal complexes bearing the octatriene-diol ligand and their characterization using techniques like X-ray crystallography and NMR spectroscopy would be crucial first steps. Subsequently, the catalytic activity of these complexes could be evaluated in a range of asymmetric transformations, including conjugate additions, hydrogenations, and cycloadditions. sigmaaldrich.comacs.org The flexibility of the acyclic diene ligand may offer different stereochemical outcomes compared to the more rigid cyclic diene ligands that have been extensively studied. acs.org

Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

A thorough understanding of reaction mechanisms is paramount for optimizing existing reactions and designing new ones. Advanced spectroscopic techniques can provide invaluable real-time insights into the transient intermediates and transition states involved in reactions of this compound.

Time-resolved infrared (TRIR) spectroscopy and rapid-injection NMR (RI-NMR) spectroscopy could be employed to monitor the formation and decay of reactive species during synthetic transformations. For instance, in studying the tautomerization dynamics, these techniques could help elucidate the factors that influence the rate of interconversion between the keto and enol forms. When investigating the organometallic complexes, techniques like high-resolution mass spectrometry (HRMS) and extended X-ray absorption fine structure (EXAFS) spectroscopy can provide detailed information about the metal-ligand bonding and the geometry of the catalytic species.

Theoretical Prediction and Experimental Verification of Novel Reactivity

Computational chemistry offers a powerful tool for predicting the reactivity of molecules and guiding experimental design. Density functional theory (DFT) and ab initio calculations can be used to model the electronic structure and potential energy surfaces of this compound and its derivatives.

Theoretical studies could be directed towards predicting the most favorable sites for electrophilic and nucleophilic attack, the stereochemical outcomes of reactions, and the potential for pericyclic reactions like Diels-Alder or electrocyclizations. For example, calculations could predict the facial selectivity in the coordination of the diene to a metal center or the diastereoselectivity in reactions of the chiral diol. These theoretical predictions would then need to be verified through carefully designed experiments. This synergistic approach between theory and experiment can accelerate the discovery of novel reactivity and applications for this compound.

Investigation of Stereoselective Synthesis and Chiral Induction

The presence of two stereocenters at the hydroxyl-bearing carbons in this compound makes the stereoselective synthesis of its various stereoisomers a critical area of future research. The development of methods to access enantiomerically pure forms of the diol is essential for its application as a chiral ligand in asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for Octa-2,4,6-triene-2,7-diol, and how can competing side reactions be minimized?

- Methodological Answer : Multi-step synthesis involving selective protection of hydroxyl groups and controlled conjugation of triene systems is often employed. For example, analogous diol syntheses (e.g., naphthalene-2,7-diol derivatives) use stepwise coupling reactions with methacrylic acid under inert conditions to avoid polymerization . Purification via column chromatography (silica gel, chloroform/methanol eluent) is critical to isolate intermediates. Competing oxidation of triene systems can be mitigated by using antioxidants like hydroquinone during reaction steps .

Q. How can this compound be characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR to confirm hydroxyl proton environments and triene conjugation.

- HRMS : High-resolution mass spectrometry (e.g., ESI-Q-TOF) for molecular ion validation .

- X-ray crystallography : If single crystals are obtainable (e.g., monoclinic P21 systems for fluorinated diols), full crystallographic data can resolve bond lengths and stereochemistry .

Q. What precautions are necessary for handling and storing this compound to ensure stability?

- Methodological Answer : Store at 2–8°C in amber vials under argon to prevent photodegradation and oxidation . Use inert atmospheres (N₂/Ar) during experimental workflows. For related diols, migration through porous materials (e.g., polypropylene) has been observed, suggesting airtight containment is critical .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in photophysical or catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) simulations optimize molecular geometries and frontier orbital distributions. For analogous compounds, computational studies correlate HOMO-LUMO gaps with experimental UV-Vis spectra to predict charge-transfer behavior . Molecular dynamics (MD) simulations further assess solvent interactions and aggregation tendencies.

Q. What experimental designs are suitable for analyzing degradation pathways of this compound under oxidative stress?

- Methodological Answer : Accelerated stability studies under controlled O₂ exposure (e.g., 40°C/75% RH) with LC-MS monitoring. For similar diols, hydroxyl radical scavengers (e.g., ascorbic acid) are used to identify degradation intermediates . Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life under standard conditions.

Q. How do steric and electronic effects influence the hydrogen-bonding network of this compound in crystal lattices?

- Methodological Answer : Comparative X-ray diffraction studies of fluorinated vs. non-fluorinated diols reveal that electron-withdrawing groups (e.g., -F) reduce O-H···O bond lengths by 0.1–0.2 Å, enhancing lattice stability . Hirshfeld surface analysis quantifies intermolecular interactions, guiding co-crystal design for improved solubility.

Data Contradiction and Interpretation

Q. How should researchers address discrepancies in reported toxicity profiles of diol derivatives?

- Methodological Answer : Contextualize data using species-specific toxicokinetic models. For TMDD (a structurally distinct diol), human biomonitoring methods (e.g., urinary metabolite quantification via GC-MS/MS) reconcile in vitro cytotoxicity with in vivo exposure thresholds . Cross-validate cell-based assays (e.g., HepG2 viability) with in silico QSAR models to resolve contradictions .

Q. What strategies resolve conflicting NMR assignments for conjugated diol systems?

- Methodological Answer : Use deuterium exchange experiments to confirm labile protons. 2D NMR techniques (COSY, HSQC) map coupling constants and carbon-proton correlations. For ambiguous cases, compare with synthetic analogs (e.g., methyl-protected derivatives) to isolate spectral overlaps .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.